

# What is the structure of 4'-Hydroxybutyrophenone?

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## An In-depth Technical Guide to the Structure of **4'-Hydroxybutyrophenone**

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**Abstract:** This technical guide provides a comprehensive analysis of the molecular structure of **4'-Hydroxybutyrophenone** (CAS 1009-11-6), a key intermediate in the pharmaceutical and fine chemical industries. The document delineates its core structural features, physicochemical properties, and primary synthetic pathway via Friedel-Crafts acylation, including a detailed mechanistic rationale and a representative laboratory protocol. The central focus of this guide is the structural elucidation of **4'-Hydroxybutyrophenone** through a multi-faceted spectroscopic analysis, integrating predicted data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals requiring a deep, functional understanding of this compound's chemical architecture.

## Introduction

**4'-Hydroxybutyrophenone**, also known by its IUPAC name 1-(4-Hydroxyphenyl)butan-1-one, is an aromatic ketone belonging to the phenone class.<sup>[1]</sup> Its molecular architecture, featuring a butyryl group and a hydroxyl moiety on a central phenyl ring, makes it a bifunctional molecule with distinct reactive sites. This structure is of significant industrial interest, serving as a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs), notably  $\beta$ -blockers and other cardiovascular agents.<sup>[2][3]</sup> Furthermore, its characteristic faint, sweet odor has led to its use in the fragrance and flavor industries.<sup>[2]</sup> First synthesized in the mid-

20th century, its preparation is a classic example of electrophilic aromatic substitution, providing a robust platform for both academic study and industrial production.[\[2\]](#) This guide offers a detailed examination of its structure, from its fundamental composition to the spectral signatures that confirm its identity.

## Molecular Structure and Physicochemical Properties

The identity and physical characteristics of a molecule are direct consequences of its structure. The properties of **4'-Hydroxybutyrophenone** are summarized below.

### Chemical Identity

The compound is unequivocally identified by several key descriptors, consolidated in the table below.

Identifier	Value	Source
CAS Number	1009-11-6	<a href="#">[1]</a>
IUPAC Name	1-(4-Hydroxyphenyl)butan-1-one	<a href="#">[2]</a>
Synonyms	p-Hydroxybutyrophenone, 4-Butyrylphenol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	164.20 g/mol	<a href="#">[3]</a>
SMILES	CCCC(=O)C1=CC=C(C=C1)O	<a href="#">[2]</a>
InChI Key	GFBLPULLSAPXDC-UHFFFAOYSA-N	<a href="#">[1]</a>

### Core Chemical Structure

**4'-Hydroxybutyrophenone** is a disubstituted benzene derivative. Its structure consists of:

- A phenyl ring, providing a rigid aromatic core.

- A butyryl group ( $-\text{CO}(\text{CH}_2)_2\text{CH}_3$ ) attached to the C1 position of the ring. The carbonyl ( $\text{C}=\text{O}$ ) group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.
- A hydroxyl group ( $-\text{OH}$ ) at the C4 position (the para position) relative to the butyryl group. This phenolic hydroxyl group is an electron-donating group and is weakly acidic.

The numbering convention for the butyrophenone core starts with the carbonyl carbon as 1, and the phenyl ring attachment point is also C1 of the ring. The prime notation (4') in the common name refers to the position on the phenyl ring.

Caption: 2D structure of **4'-Hydroxybutyrophenone**.

## Physicochemical Properties

The molecule's physical state and solubility are governed by the interplay between the polar hydroxyl and carbonyl groups and the nonpolar aromatic and alkyl components.

Property	Value / Description	Source
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	93 °C	
Boiling Point	174 °C @ 40 mmHg	
Solubility	Limited solubility in water; soluble in organic solvents like ethanol, acetone, and methanol.	[2]
pKa	~8.05 (Predicted, for the phenolic proton)	[2]

## Synthesis and Mechanistic Rationale

The most common and industrially viable method for preparing **4'-Hydroxybutyrophenone** is the Friedel-Crafts Acylation of phenol.[2][3] This reaction is a cornerstone of electrophilic

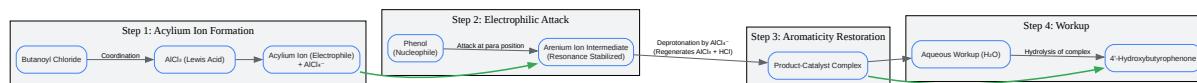
aromatic substitution chemistry.

## Primary Synthetic Route: Friedel-Crafts Acylation

In this reaction, phenol is treated with an acylating agent, typically butanoyl chloride (butyryl chloride) or butyric anhydride, in the presence of a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ).<sup>[1][4]</sup>

Causality and Experimental Choices:

- Choice of Catalyst ( $\text{AlCl}_3$ ): The Lewis acid is essential. It coordinates with the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion ( $\text{CH}_3\text{CH}_2\text{CH}_2\text{CO}^+$ ). This ion is the active electrophile that attacks the electron-rich phenol ring.<sup>[1]</sup>
- Stoichiometry of Catalyst: Unlike Friedel-Crafts alkylations, acylations require at least a full equivalent of  $\text{AlCl}_3$ . This is a critical point of experimental design. The reason is twofold: 1) The phenolic -OH group is a Lewis base and complexes with one equivalent of  $\text{AlCl}_3$ . 2) The carbonyl oxygen of the ketone product is also a Lewis base and forms a stable complex with another equivalent of  $\text{AlCl}_3$ , effectively deactivating the product and preventing further reactions.<sup>[2]</sup> This product-catalyst complex is broken during aqueous workup to yield the final product.
- Regioselectivity: The hydroxyl group of phenol is a powerful ortho-, para-directing group. While some ortho-acylated product (2'-Hydroxybutyrophene) may form, the para-substituted product is typically the major isomer due to reduced steric hindrance.



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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

## Representative Laboratory Protocol

The following protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

- **Reaction Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or drying tube), and a dropping funnel. Maintain an inert atmosphere (e.g., dry nitrogen).
- **Reagent Charging:** Charge the flask with anhydrous aluminum chloride (2.2 eq) and a suitable dry solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice bath to 0-5 °C.
- **Addition of Acyl Chloride:** Add butanoyl chloride (1.0 eq) dropwise via the dropping funnel to the stirred suspension of  $\text{AlCl}_3$ .
- **Addition of Phenol:** After the addition is complete, add a solution of phenol (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
- **Reaction:** Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
- **Washing:** Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, saturated sodium chloride (brine) solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield pure **4'-Hydroxybutyrophone**.

## Structural Elucidation via Spectroscopic Analysis

The definitive confirmation of the **4'-Hydroxybutyrophone** structure relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation, based on established principles and data from close structural analogues like butyrophone and 4'-hydroxyacetophenone.

### Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns.

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 164$ , corresponding to the molecular weight of  $C_{10}H_{12}O_2$ , is expected.
- Key Fragmentation Pathways:
  - $\alpha$ -Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl group. Loss of the propyl radical ( $\bullet CH_2CH_2CH_3$ ) would result in a highly stable, resonance-stabilized acylium ion at  $m/z = 121$ . This is expected to be the base peak.
  - McLafferty Rearrangement: Ketones with a  $\gamma$ -hydrogen (a hydrogen on the third carbon from the carbonyl) can undergo this characteristic rearrangement. This involves the transfer of a  $\gamma$ -hydrogen to the carbonyl oxygen, followed by cleavage of the  $\alpha$ - $\beta$  carbon bond. This would result in the loss of propene ( $CH_3CH=CH_2$ ) and the formation of a radical cation at  $m/z = 122$ .

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale
3500–3200	O-H stretch (broad, strong)	Phenolic -OH	The broadness is due to hydrogen bonding between molecules in the solid state.[5][6]
3100–3000	C-H stretch (medium)	Aromatic C-H	Characteristic of sp <sup>2</sup> C-H bonds on the phenyl ring.[5]
3000–2850	C-H stretch (medium)	Aliphatic C-H	From the -CH <sub>2</sub> - and -CH <sub>3</sub> groups of the butyl chain.[7]
~1675	C=O stretch (strong, sharp)	Ketone C=O	The frequency is slightly lowered from a typical aliphatic ketone (~1715 cm <sup>-1</sup> ) due to conjugation with the aromatic ring. [7][8]
1600, 1500	C=C stretch (medium)	Aromatic Ring	Characteristic in-ring vibrations of the phenyl group.[5]
~1250	C-O stretch (strong)	Phenolic C-O	Strong absorption typical for aryl ethers and phenols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

The <sup>1</sup>H NMR spectrum will show distinct signals for each unique proton environment.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.9	Doublet (d)	2H	Aromatic H (ortho to C=O)	These protons are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group. They are split by their neighbors.
~6.9	Doublet (d)	2H	Aromatic H (ortho to -OH)	These protons are shielded by the electron-donating hydroxyl group. They are split by their neighbors.
~5.0-6.0	Singlet (s, broad)	1H	Phenolic -OH	The chemical shift is variable and depends on concentration and solvent. The peak is often broad and may exchange with D <sub>2</sub> O.
~2.9	Triplet (t)	2H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	These protons are adjacent to the deshielding carbonyl group. They are split into a triplet by the two neighboring

				protons on the adjacent CH <sub>2</sub> group.
~1.7	Sextet (or m)	2H	<chem>-CO-CH2-CH2-CH3</chem>	These protons are split by the two protons on one side and three on the other (2+3=5 neighbors), resulting in a complex multiplet, often a sextet.
~1.0	Triplet (t)	3H	<chem>-CO-CH2-CH2-CH3</chem>	These terminal methyl protons are in a typical aliphatic environment. They are split into a triplet by the two neighboring protons on the adjacent CH <sub>2</sub> group.

Note: Predicted chemical shifts are based on standard values and data from analogues like butyrophenone.[9][10]

The proton-decoupled <sup>13</sup>C NMR spectrum will show a signal for each unique carbon atom.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~200	C=O	The carbonyl carbon is highly deshielded and appears far downfield.
~162	C-OH	The aromatic carbon attached to the hydroxyl group is shielded by its lone pairs and appears downfield.
~131	Aromatic C-H (ortho to C=O)	Aromatic carbons deshielded by the carbonyl group.
~129	Aromatic C-C=O	The quaternary aromatic carbon attached to the carbonyl group.
~115	Aromatic C-H (ortho to -OH)	Aromatic carbons shielded by the electron-donating hydroxyl group.
~40	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	The $\alpha$ -carbon to the carbonyl is deshielded.
~18	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	A typical aliphatic methylene carbon.
~14	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	The terminal methyl carbon.

Note: Predicted chemical shifts are based on standard values and data from analogues like 4'-hydroxyacetophenone.[\[11\]](#)[\[12\]](#)

## Conclusion

The structure of **4'-Hydroxybutyrophenone** is definitively established as a para-substituted aromatic ketone, 1-(4-Hydroxyphenyl)butan-1-one. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, driven by the generation of a potent acylium ion electrophile. The molecular architecture is confirmed through a predictable and consistent set of spectroscopic data. The key identifiers include a molecular ion at m/z 164, a base peak at

m/z 121 in its mass spectrum; characteristic IR absorptions for phenolic O-H ( $\sim 3300\text{ cm}^{-1}$ ) and conjugated C=O ( $\sim 1675\text{ cm}^{-1}$ ) groups; and a distinct pattern in its NMR spectra that fully accounts for the aromatic, phenolic, and aliphatic protons and carbons within the molecule. This comprehensive structural understanding is fundamental to its application as a high-value intermediate in chemical synthesis.

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